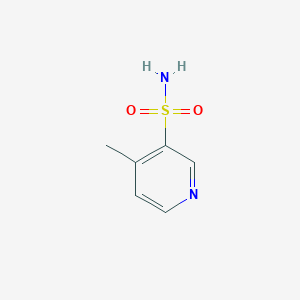

5-Methyl-4-phenylthiophene-3-carboxylic acid

Overview

Description

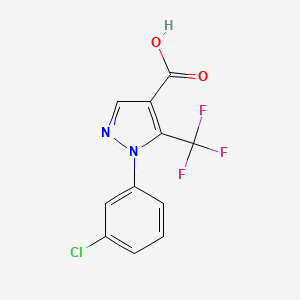

“5-Methyl-4-phenylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.28 . The compound is solid in form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10O2S/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3,(H,13,14) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is solid in form . . The storage temperature is room temperature .Scientific Research Applications

Antirheumatic Drug Development

5-(Phenylthiophene)-3-carboxylic acid, a metabolite of the antirheumatic drug esonarimod, has been explored as a lead compound for new antirheumatic drugs. Derivatives of this compound show significant pharmacological effects, including antagonistic effects toward interleukin-1 and suppressive effects against adjuvant-induced arthritis in rats. This suggests potential applications in the development of antirheumatic agents (Noguchi et al., 2003).

Biological Activity of Derivatives

Various derivatives of 2- and 3-phenylthiophen, including 3-methyl derivatives, have been synthesized with potential biological activities. These compounds have been used to prepare substituted methylamines, ethylamines, and acetic acids (Beaton et al., 1976).

Isothiazole Derivatives

The synthesis of 5-methyl-3-phenylisothiazole-4-carboxylic acid and its halogen-substituted derivatives indicates potential for various biological activities. These compounds have been obtained through a series of chemical reactions involving halogenation and hydrolysis processes (Naito et al., 1968).

Polythiophene Carboxylic Acids

Water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) and its copolymers, have been synthesized and studied. These compounds demonstrate interesting properties like abrupt conformational changes in response to pH variations, which could be significant in polymer science and materials research (Kim et al., 1999).

Synthesis of Novel Dyes

5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, when reacted with S/N-containing heterocyclic diazo salts and aniline derivatives, produces carboxylic pyrazolone-based heterocyclic dyes. The study of these dyes' solvatochromic behavior and tautomeric transformations contributes to the development of new dyes and pigments (Tao et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

5-methyl-4-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-11(9-5-3-2-4-6-9)10(7-15-8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGSDQGBKJYLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395721 | |

| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557792-56-0 | |

| Record name | 5-methyl-4-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)